molecular formula C31H34 B13953259 1,1-Di(alpha-naphthyl)-1-hendecene CAS No. 56247-76-8

1,1-Di(alpha-naphthyl)-1-hendecene

Cat. No.: B13953259
CAS No.: 56247-76-8
M. Wt: 406.6 g/mol
InChI Key: CXEYSUXGEZTNBF-UHFFFAOYSA-N
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Description

1,1-Di(alpha-naphthyl)-1-hendecene is a highly substituted alkene characterized by two alpha-naphthyl groups attached to the terminal carbon of an 11-carbon unsaturated chain (C₁₁H₂₀). The alpha-naphthyl substituents confer significant steric bulk and aromaticity, influencing its chemical reactivity, stability, and physical properties. This compound is structurally analogous to other diaryl alkenes but distinguished by its extended alkyl chain and naphthyl-based substituents.

Properties

CAS No.

56247-76-8

Molecular Formula

C31H34

Molecular Weight

406.6 g/mol

IUPAC Name

1-(1-naphthalen-1-ylundec-1-enyl)naphthalene

InChI

InChI=1S/C31H34/c1-2-3-4-5-6-7-8-9-22-31(29-23-14-18-25-16-10-12-20-27(25)29)30-24-15-19-26-17-11-13-21-28(26)30/h10-24H,2-9H2,1H3

InChI Key

CXEYSUXGEZTNBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di(alpha-naphthyl)-1-hendecene typically involves the reaction of alpha-naphthylmagnesium bromide with 1-hendecene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Di(alpha-naphthyl)-1-hendecene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthyl rings, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,1-Di(alpha-naphthyl)-1-hendecene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Di(alpha-naphthyl)-1-hendecene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Diphenyl-1-heptene

Structural Similarities :

  • Both compounds are 1,1-diaryl alkenes with aromatic substituents.
  • The heptene chain (C₇H₁₄) in 1,1-diphenyl-1-heptene is shorter than the hendecene chain (C₁₁H₂₂), leading to differences in hydrophobicity and molecular flexibility.

Key Differences :

Property 1,1-Di(alpha-naphthyl)-1-hendecene 1,1-Diphenyl-1-heptene
Substituents Alpha-naphthyl groups Phenyl groups
Chain Length C₁₁ C₇
Aromatic Surface Area Larger (naphthyl vs. phenyl) Smaller
Reactivity Likely slower due to steric hindrance More reactive (smaller substituents)

Safety Considerations :
1,1-Diphenyl-1-heptene requires precautions such as fresh air exposure and artificial respiration if inhaled, suggesting that this compound may pose similar or greater hazards due to its bulkier structure .

Di(alpha-naphthyl)alkylarsines and Arsonium Salts

Structural Context :
discusses di(alpha-naphthyl)alkylarsines (I), which react with methyl iodide to form arsonium salts. These compounds share the di(alpha-naphthyl) motif but incorporate arsenic instead of a carbon backbone.

Key Comparisons :

  • In contrast, this compound, as an alkene, may undergo addition or polymerization reactions.
  • Applications :
    • Arsonium salts are studied for their ionic properties, while diaryl alkenes like this compound may serve as ligands or precursors in polymer chemistry.
Alpha-Naphthyl Esters (e.g., Alpha-Naphthyl Methacrylate)

Functional Group Comparison :
Alpha-naphthyl methacrylate () and 1-naphthyl propionate () are esters with alpha-naphthyl substituents. These compounds highlight the influence of naphthyl groups on stability and reactivity.

Key Insights :

  • Steric Effects : The bulky alpha-naphthyl group in these esters reduces reactivity in nucleophilic substitutions, analogous to the steric hindrance expected in this compound.
  • Thermal Stability : Esters like 1-naphthyl propionate (clear light yellow liquid) exhibit moderate stability, suggesting that the hendecene derivative may have higher thermal resilience due to its extended alkyl chain .
Alpha-Methylnaphthalene

Simpler Naphthyl Derivatives: Alpha-methylnaphthalene () is a mono-substituted naphthalene derivative. Compared to this compound:

  • Boiling Point : Alpha-methylnaphthalene (boiling point ~245°C) provides a benchmark; the hendecene’s longer chain likely elevates its boiling point further.

Research Implications and Data Gaps

While direct studies on this compound are absent in the provided evidence, extrapolation from analogous compounds suggests:

  • Synthetic Challenges : Steric hindrance from naphthyl groups may complicate synthesis, requiring catalysts or high temperatures.
  • Potential Applications: As a ligand in coordination chemistry or a monomer for sterically hindered polymers.
  • Safety Profile : Likely requires stringent handling protocols akin to 1,1-diphenyl-1-heptene .

Biological Activity

1,1-Di(alpha-naphthyl)-1-undecene is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1,1-Di(alpha-naphthyl)-1-undecene is a member of the naphthalene derivatives, characterized by the presence of two alpha-naphthyl groups attached to a linear undecene chain. Its chemical structure can be represented as follows:

  • Molecular Formula : C_{22}H_{26}
  • Molecular Weight : 290.45 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Biological Activity Overview

The biological activity of 1,1-Di(alpha-naphthyl)-1-undecene has been studied primarily in relation to its potential toxicological effects and pharmacological properties.

Pharmacological Effects

Recent studies have investigated various substituted naphthalenes for their hypotensive activities. In one study, a series of naphthalene derivatives were synthesized and tested for their blood pressure-lowering effects in animal models . Although 1,1-Di(alpha-naphthyl)-1-undecene was not directly tested in these studies, the results suggest that similar compounds may possess significant pharmacological potential.

Data Table: Summary of Biological Activities

CompoundActivity TypeReference
Alpha-Naphthyl ThioureaMutagenicNew Jersey Department of Health
2-Substituted NaphthalenesHypotensivePubMed Study
1-NaphthylamineHuman Xenobiotic MetabolitePubChem

Case Studies and Research Findings

While comprehensive studies specifically focusing on 1,1-Di(alpha-naphthyl)-1-undecene are sparse, related research provides insights into its potential applications:

  • Hypotensive Activity : A study conducted on various naphthalene derivatives indicated that certain substitutions could enhance hypotensive effects when tested in vivo. This suggests a pathway for further exploration of 1,1-Di(alpha-naphthyl)-1-undecene's efficacy in cardiovascular therapies .
  • Toxicological Profiles : The toxicity profiles of similar compounds highlight the need for thorough evaluation. For example, alpha-Naphthyl Thiourea's documented health hazards necessitate careful handling and further investigation into the safety profiles of structurally related compounds like 1,1-Di(alpha-naphthyl)-1-undecene .

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